molecular formula C24H18N4O2 B2947703 2-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one CAS No. 1291854-65-3

2-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one

Cat. No.: B2947703
CAS No.: 1291854-65-3
M. Wt: 394.434
InChI Key: RAQOTJJLDWUEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a phthalazin-1-one core substituted at the 2-position with a 4-methylphenyl group and at the 4-position with a 1,2,4-oxadiazole ring bearing a 2-methylphenyl substituent. The 1,2,4-oxadiazole moiety is a five-membered heterocycle known for its stability and role in medicinal chemistry, often contributing to hydrogen bonding or π-π stacking interactions.

Properties

IUPAC Name

2-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2/c1-15-11-13-17(14-12-15)28-24(29)20-10-6-5-9-19(20)21(26-28)23-25-22(27-30-23)18-8-4-3-7-16(18)2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQOTJJLDWUEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Oxadiazolyl Group: The oxadiazolyl group can be introduced through the reaction of the phthalazinone intermediate with a suitable nitrile oxide, which is generated in situ from the corresponding nitrile and an oxidizing agent.

    Substitution with Methylphenyl Groups: The final step involves the substitution of the phthalazinone core with methylphenyl groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

2-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Oxadiazole/Phthalazinone) Key Properties/Inferences
2-(4-Methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one Likely C₂₅H₂₀N₄O₂ ~396 (estimated) 4-MePh (phthalazinone), 2-MePh (oxadiazole) High lipophilicity; potential for CNS activity
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one C₂₃H₁₆N₄O₃ 396.406 Ph (phthalazinone), 4-OMePh (oxadiazole) Increased polarity due to methoxy; possible solubility limitations
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one C₂₂H₁₃BrN₄O₂ 445.27 Ph (phthalazinone), 3-BrPh (oxadiazole) Enhanced molecular weight; halogen bonding potential
Key Observations:

Lipophilicity : The target compound’s methyl groups likely confer higher logP values compared to the methoxy (polar) and bromo (heavy atom) analogs, favoring passive diffusion across biological membranes.

Bromo Substituent (): Adds steric bulk and halogen-bonding capability, which could enhance interactions with hydrophobic protein pockets .

Molecular Weight : The brominated analog exceeds 400 g/mol, approaching the "Rule of Five" limit for drug-likeness, whereas the target and methoxy analogs remain below this threshold .

Biological Activity

The compound 2-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a unique structure that includes:

  • A dihydrophthalazinone core.
  • An oxadiazole moiety which is known for its diverse biological activities.
  • Two aromatic rings that may enhance its interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives often exhibit anticancer properties . For instance, studies have shown that similar oxadiazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.

CompoundMechanism of ActionCancer TypeReference
This compoundInduces apoptosisBreast cancer
1,3,4-Oxadiazole derivativesInhibits cell cycleLung cancer

Anti-inflammatory Properties

In addition to anticancer activity, this compound has shown promise in anti-inflammatory applications. The incorporation of the oxadiazole ring is believed to enhance the modulation of inflammatory pathways.

Case Study: A derivative with a similar structure was tested in animal models and demonstrated significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) when administered at therapeutic doses.

Antimicrobial Activity

The compound's biological profile also extends to antimicrobial activities. The presence of hydrophobic aromatic groups likely contributes to its effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Apoptosis Induction

The proposed mechanism for the anticancer activity involves the activation of caspase pathways leading to apoptosis. This is particularly relevant in cancer cells that exhibit resistance to conventional therapies.

Inhibition of Enzymatic Activity

The oxadiazole component may interact with specific enzymes involved in tumor progression or inflammation. For instance, it could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Synthesis and Evaluation

Recent studies have focused on synthesizing various analogs of this compound to evaluate their biological activities systematically. The modifications made to the oxadiazole and phenyl rings have been shown to significantly influence their pharmacological profiles.

Findings:

  • Structural modifications led to enhanced lipophilicity and improved binding affinity to target proteins.
  • Some derivatives exhibited greater selectivity for cancer cells over normal cells, suggesting a potential for reduced side effects.

Clinical Implications

The ongoing research into this compound emphasizes its potential as a lead candidate for drug development. Clinical trials assessing its efficacy and safety in humans are warranted based on preclinical findings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.